3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Description
The compound contains several functional groups, including a pyrimidine ring, an indole ring, and a tert-butyl group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, the indole is a fused ring structure containing a benzene ring and a pyrrole ring, and the tert-butyl group is a branched alkyl group with a central carbon atom bonded to three methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the tert-butyl group. The conformation of the molecule could be influenced by steric hindrance from the bulky tert-butyl group .Scientific Research Applications
Synthesis and Derivative Formation
Synthetic Routes and Heterocyclic Systems
Research has been conducted on the synthesis of complex heterocyclic systems that share structural similarities with the specified compound. For instance, studies have shown how versatile compounds can be synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to derivatives of heterocyclic systems with potential biological activity (Santagati, Santagati, & Modica, 1993). Additionally, research on the facile synthesis of pyrimidin-4-one derivatives from specific reagents highlights the synthetic accessibility of compounds within this chemical space (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Biological Activity and Applications
Antimicrobial and Insecticidal Potential
Compounds with structural features related to the queried chemical have been explored for their biological activities. For example, derivatives prepared by microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, showing promising results against specific bacteria and insects (Deohate & Palaspagar, 2020).
Pharmacological Effects
Research has also delved into the pharmacological effects of related compounds, such as the contraction effects of human airway smooth muscle by endothelin-1 and specific antagonists, indicating potential therapeutic applications in respiratory disorders (Takahashi, Barnes, Kawikova, Yacoub, Warner, & Belvisi, 1997).
Chemical Properties and Characterization
Structural Characterization
Detailed chemical analysis and characterization, including NMR, IR, and mass spectral data, are crucial for confirming the structures of synthesized compounds and understanding their chemical properties. Research has provided insights into the synthesis of pyrimido[5,4-b]indole derivatives, demonstrating the versatility and reactivity of such chemical frameworks (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).
properties
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-27(2,3)17-8-9-19-21(14-17)34-26-24(19)25(33)30-22(31-26)10-11-23(32)28-13-12-16-15-29-20-7-5-4-6-18(16)20/h4-7,15,17,29H,8-14H2,1-3H3,(H,28,32)(H,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWISEKDDJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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